molecular formula C20H22N4O2 B11375174 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11375174
M. Wt: 350.4 g/mol
InChI Key: YXPNDNIAHIJDNK-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, catalyzed by copper(I) ions.

    Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the triazole ring, which can be done using formaldehyde and a base.

    Attachment of the 4-Ethylphenyl and 1-Phenylethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can undergo reduction under hydrogenation conditions to form a dihydrotriazole.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products

    Oxidation: 2-(4-ethylphenyl)-5-(carboxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-dihydro-1,2,3-triazole-4-carboxamide.

    Substitution: 2-(4-nitrophenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide (for nitration).

Scientific Research Applications

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-ethylphenyl)-1-phenylethane
  • 4-(phenylethynyl)acetophenone
  • 1-phenylethanol

Uniqueness

Compared to similar compounds, 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, is a key differentiator, providing a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C20H22N4O2/c1-3-15-9-11-17(12-10-15)24-22-18(13-25)19(23-24)20(26)21-14(2)16-7-5-4-6-8-16/h4-12,14,25H,3,13H2,1-2H3,(H,21,26)

InChI Key

YXPNDNIAHIJDNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NC(C)C3=CC=CC=C3)CO

Origin of Product

United States

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